Aniline Blue, sodium salt
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Overview
Description
Aniline Blue, sodium salt, is a water-soluble dye commonly used in biological staining. It is known for its high purity and effectiveness in staining various biological tissues. The compound’s IUPAC name is disodium 2-{[4-({4-[(2-sulfonatophenyl)amino]phenyl}({4-[(2-sulfonatophenyl)imino]cyclohexa-2,5-dien-1-ylidene})methyl)phenyl]amino}benzene-1-sulfonate . It is also referred to as methyl blue and has a molecular formula of C37H26N3Na2O9S3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aniline Blue, sodium salt, is synthesized through the phenylation and sulfonation of basic fuchsine. The process involves the reaction of aniline with sulfuric acid and sodium nitrite to form the diazonium salt, which is then coupled with a phenol derivative to produce the final dye .
Industrial Production Methods: In industrial settings, the production of this compound, involves large-scale reactions under controlled conditions to ensure high purity and yield. The process typically includes the use of advanced filtration and purification techniques to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Aniline Blue, sodium salt, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to its leuco form, which is colorless and can revert to the original dye upon oxidation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and peroxymonosulfuric acid.
Reduction: Reducing agents such as sodium dithionite are used to convert the dye to its leuco form.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like sulfuric acid and sodium nitrite.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Leuco form of the dye.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Aniline Blue, sodium salt, has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Aniline Blue, sodium salt, primarily involves its ability to bind to specific biological molecules, such as glycogen and proteins. The dye exhibits fluorescence when bound to these molecules, which enhances its visibility under a microscope . The binding is facilitated by hydrophobic interactions and self-quenching mechanisms .
Comparison with Similar Compounds
Methyl Blue: Another anionic dye used in biological staining.
Nile Blue: A dye used for staining lipids and other cellular components.
Alcian Blue: Commonly used for staining acidic polysaccharides in tissues.
Uniqueness: Aniline Blue, sodium salt, is unique due to its high affinity for callose and its ability to fluoresce upon binding to specific biological molecules. This makes it particularly useful in plant biology for studying cell wall structures and intercellular communication .
Properties
Molecular Formula |
C32H25N3Na2O9S3 |
---|---|
Molecular Weight |
737.7 g/mol |
IUPAC Name |
disodium;2-amino-3-methyl-5-[[4-(4-sulfonatoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate |
InChI |
InChI=1S/C32H27N3O9S3.2Na/c1-20-18-23(19-30(32(20)33)47(42,43)44)31(21-2-6-24(7-3-21)34-26-10-14-28(15-11-26)45(36,37)38)22-4-8-25(9-5-22)35-27-12-16-29(17-13-27)46(39,40)41;;/h2-19,34H,33H2,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI Key |
XOSXWYQMOYSSKB-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC(=C1N)S(=O)(=O)[O-])C(=C2C=CC(=NC3=CC=C(C=C3)S(=O)(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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